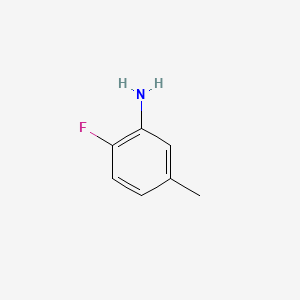

2-Fluoro-5-methylaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97095. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUXMXZNVAJNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294557 | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-84-6 | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 452-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-5-methylaniline CAS number and properties

CAS Number: 452-84-6

Introduction

2-Fluoro-5-methylaniline, also known as 6-fluoro-m-toluidine, is a fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of chemical compounds. Its structural features, including the presence of a fluorine atom and a methyl group on the aniline ring, make it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its properties, synthesis, analytical methods, and its role in drug development, particularly as a key precursor to the anticancer drug Pazopanib.

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 452-84-6 | [1] |

| Molecular Formula | C₇H₈FN | [2] |

| Molecular Weight | 125.14 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 80-86 °C at 11 mmHg | [1] |

| Density | 1.109 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.533 | [1] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. The following table summarizes its hazard classifications.

| Hazard Class | Description |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-fluoro-4-methyl-2-nitrobenzene. A representative experimental protocol is detailed below.

Reaction:

Caption: Synthetic route from this compound to Pazopanib.

Pazopanib functions by inhibiting several tyrosine kinase receptors, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). The inhibition of these receptors blocks downstream signaling pathways that are crucial for tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

The signaling pathway inhibited by Pazopanib is illustrated in the diagram below.

Caption: Pazopanib's inhibition of key signaling pathways in cancer.

Conclusion

This compound is a commercially important chemical intermediate with well-defined properties and established synthetic and analytical methodologies. Its primary significance in the pharmaceutical sector lies in its role as a fundamental building block for the synthesis of targeted cancer therapies like Pazopanib. The continued development of drugs that incorporate this and similar fluorinated aniline scaffolds highlights the importance of this compound in medicinal chemistry and drug discovery.

References

physical and chemical properties of 2-Fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-5-methylaniline, a key intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. This document summarizes its key properties, outlines a plausible synthetic route, and details common analytical methodologies.

Core Physical and Chemical Properties

This compound, also known as 6-Fluoro-m-toluidine, is a substituted aniline with the chemical formula C₇H₈FN.[1] Its structural characteristics, including the presence of a fluorine atom and a methyl group on the aniline ring, impart unique reactivity and properties.

| Property | Value | Source |

| Molecular Formula | C₇H₈FN | [1] |

| Molecular Weight | 125.14 g/mol | [2] |

| CAS Number | 452-84-6 | [1] |

| Appearance | Clear yellow to brown liquid | [3] |

| Boiling Point | 80-86 °C at 11 mmHg | [2][3] |

| Density | 1.109 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.533 | [2][3] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [2] |

| pKa | 3.33 ± 0.10 (Predicted) | [3] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [3] |

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

1. Reduction of 2-Fluoro-5-methylnitrobenzene (Illustrative Protocol):

-

Materials: 2-Fluoro-5-methylnitrobenzene, Iron powder (or a suitable hydrogenation catalyst like Pd/C), Hydrochloric acid (if using Fe), Ethanol or other suitable solvent, Sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 2-Fluoro-5-methylnitrobenzene in ethanol, add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

2. Purification:

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Spectral Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

Spectral Data Summary

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, the methyl group protons, and the amine protons are expected. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (JC-F). Signals for the methyl carbon and the carbon attached to the amino group will also be present. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations of the primary amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and a C-F stretching vibration are expected. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 125, corresponding to the molecular weight of the compound.[1] |

Analytical Workflow

Caption: General analytical workflow for the characterization of this compound.

Chemical Reactivity and Applications

The presence of the amino, fluoro, and methyl groups on the aromatic ring governs the chemical reactivity of this compound. The amino group can undergo various reactions such as diazotization, acylation, and alkylation. The aromatic ring is activated towards electrophilic substitution, with the positions of substitution directed by the existing functional groups.

This versatile intermediate is utilized in the synthesis of a range of more complex molecules, finding applications in:

-

Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Dyes and Pigments: As a precursor for the synthesis of specialty colorants.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Comprehensive Technical Guide to the Safety and Handling of 2-Fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and toxicological profile of 2-Fluoro-5-methylaniline (CAS No. 452-84-6). The information is intended to support laboratory research, chemical synthesis, and drug development activities by promoting safe handling practices and a thorough understanding of the potential hazards associated with this compound.

Chemical and Physical Properties

This compound, also known as 6-Fluoro-m-toluidine, is an aromatic amine with the molecular formula C₇H₈FN.[1][2][3] Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the aniline ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈FN | [1][3][5] |

| Molecular Weight | 125.14 g/mol | [1][5][6] |

| CAS Number | 452-84-6 | [1][5][6] |

| Appearance | Clear yellow to brown liquid | [7] |

| Boiling Point | 80-86 °C at 11 mmHg | [6][7] |

| Density | 1.109 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.533 | [6][7] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [6][8] |

| pKa | 3.33 ± 0.10 (Predicted) | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard profile, which is summarized in Table 2.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

| Acute Toxicity, Oral (Harmful if swallowed) | 4 (14.3% of notifications) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation (Harmful if inhaled) | 4 (14.3% of notifications) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled |

Note: The percentages for acute toxicity classifications indicate the prevalence of these classifications in notifications to ECHA's Classification and Labelling Inventory. The primary, harmonized classifications are for skin, eye, and respiratory irritation.

Toxicological Information

Metabolism and Potential Toxicity Pathway

The metabolism of fluoroanilines has been studied, and it is understood to primarily occur in the liver, mediated by cytochrome P-450 enzymes.[5] The metabolic pathways for aniline and its derivatives typically involve N-acetylation as a detoxification route and N-hydroxylation as a toxification pathway. For fluoroanilines, hydroxylation can occur at various positions on the aromatic ring. A key metabolic process for some fluoroanilines is para-hydroxylation which can lead to defluorination and the formation of reactive quinoneimine intermediates.[5][9] These reactive metabolites are capable of binding to cellular macromolecules, which is a potential mechanism of toxicity.[9]

Based on the metabolism of related fluoroanilines, a plausible metabolic pathway for this compound is proposed below. This pathway is illustrative and has not been experimentally confirmed for this specific molecule.

Caption: Plausible metabolic pathway of this compound.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on best practices for handling toxic and irritant aromatic amines.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[10] The fume hood should have a certified face velocity to ensure containment of vapors.

-

Designated Area: A designated area within the laboratory should be clearly marked for the handling of this compound. This area should be equipped with all necessary safety equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent exposure. This includes, but is not limited to:

-

Eye Protection: Chemical safety goggles and a face shield must be worn.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or potential for direct contact, heavier-duty gloves such as butyl rubber or Viton should be considered. Always consult the glove manufacturer's compatibility chart.

-

Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[10] For procedures with a higher risk of splashing, a chemically resistant apron should be worn.

Handling and Storage

-

General Handling: Avoid inhalation of vapors and contact with skin and eyes. Use the smallest quantities necessary for the experiment. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Keep the container tightly closed and protected from light.

Spill and Emergency Procedures

-

Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal.

-

Large Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Collect all liquid and solid waste in properly labeled, sealed containers. Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with moderate acute toxicity and significant irritant properties. A thorough understanding of its hazards, coupled with strict adherence to the handling and safety protocols outlined in this guide, is essential for minimizing risk to researchers and scientists. The provided information on its potential metabolic pathways highlights the importance of avoiding exposure. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, this compound can be handled safely in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C7H8FN | CID 262970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. campusoperations.temple.edu [campusoperations.temple.edu]

- 5. scilit.com [scilit.com]

- 6. The metabolism of o-fluoroaniline by rats, rabbits and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ehs.yale.edu [ehs.yale.edu]

Spectral Analysis of 2-Fluoro-5-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Fluoro-5-methylaniline (CAS No: 452-84-6), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data

The empirical formula for this compound is C₇H₈FN, with a molecular weight of 125.14 g/mol .[1][2][3] The structural and spectral properties are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.93 | d | Aromatic H |

| 6.38 | d | Aromatic H |

| 6.36 | dd | Aromatic H |

| 3.61 | s | -NH₂ |

| 2.093 | s | -CH₃ |

Spectrometer Frequency: 89.56 MHz, Solvent: CDCl₃[4]

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 151.3 (d, J = 236.3 Hz) | C-F |

| 137.9 (d, J = 11.9 Hz) | C-NH₂ |

| 131.1 (d, J = 5.9 Hz) | Aromatic C |

| 116.8 (d, J = 2.9 Hz) | Aromatic C |

| 114.1 (d, J = 22.0 Hz) | Aromatic C |

| 113.8 (d, J = 7.3 Hz) | Aromatic C |

| 20.3 | -CH₃ |

Data obtained from publicly available spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3442, 3360 | N-H Stretch (primary amine) |

| 1619 | N-H Bend (primary amine) |

| 1335-1250 | C-N Stretch (aromatic amine) |

| 910-665 | N-H Wag (primary amine) |

Note: The N-H stretching of primary amines typically shows two bands.[5][6][7] The C-N stretching for aromatic amines is usually strong.[5]

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 125 | 100 | [M]⁺ (Molecular Ion) |

| 124 | 80 | [M-H]⁺ |

| 109 | 20 | [M-NH₂]⁺ |

| 96 | 35 | [M-HCN-H]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8]

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.[4][9]

-

Data Acquisition : Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation : The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique with a neat sample.[1] Alternatively, a solution can be prepared in a suitable solvent like carbon tetrachloride (CCl₄).[2]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[1]

-

Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.[10]

-

Instrumentation : An Electron Ionization (EI) mass spectrometer is used for analysis.[3]

-

Data Acquisition : The sample is introduced into the ion source, and the mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and its fragments.

Data Acquisition Workflow

The following diagram illustrates the general workflow for acquiring and analyzing the spectral data of a chemical compound like this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

- 1. This compound | C7H8FN | CID 262970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. mdpi.com [mdpi.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Solubility of 2-Fluoro-5-methylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-5-methylaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to a lack of specific quantitative solubility data in publicly available literature and chemical databases, this document focuses on providing qualitative solubility information, comparative data for a structural isomer, and a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound (also known as 6-Fluoro-m-toluidine) is an aromatic amine with the chemical formula C₇H₈FN. Its chemical structure, featuring a fluorine atom and a methyl group on the aniline ring, imparts unique properties that are leveraged in organic synthesis. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development.

Physical Properties of this compound:

| Property | Value |

| CAS Number | 452-84-6 |

| Molecular Weight | 125.14 g/mol |

| Appearance | Clear yellow to brown liquid |

| Boiling Point | 80-86 °C at 11 mmHg[1] |

| Density | 1.109 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.533[1] |

Solubility Data

Qualitative Solubility of this compound

Comparative Solubility Data of Isomer: 5-Fluoro-2-methylaniline

To provide some context for researchers, limited solubility data for a structural isomer, 5-Fluoro-2-methylaniline (CAS No. 367-29-3), is presented below. It is important to note that while structurally similar, the solubility of isomers can vary.

| Solvent | Solubility |

| Water | Insoluble[2] |

A calculated Log10 of water solubility in mol/L for 5-Fluoro-2-methylaniline is -1.91, indicating low aqueous solubility.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the quantitative solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Safety Precautions

This compound is a hazardous substance. Adherence to safety protocols is mandatory.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.[1]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) of analytical grade

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in each solvent.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Visualizations

The following diagrams illustrate the key logical and experimental workflows described in this guide.

References

Commercial Availability of 2-Fluoro-5-methylaniline (99% Purity): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Fluoro-5-methylaniline with a purity of 99%. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.[1][2] This document outlines the chemical properties, current supplier landscape, and a representative synthesis protocol for this versatile molecule.

Chemical Identity and Properties

This compound, also known as 6-Fluoro-m-toluidine, is an aromatic amine with the chemical formula FC₆H₃(CH₃)NH₂. Its fluorine substitution significantly influences its chemical reactivity, making it a valuable building block in organic synthesis.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 452-84-6 | [3] |

| Molecular Formula | C₇H₈FN | [4] |

| Molecular Weight | 125.14 g/mol | [4] |

| Appearance | Clear colorless to pale yellow or red liquid | [5] |

| Boiling Point | 80-86 °C at 11 mmHg | [3] |

| Density | 1.109 g/mL at 25 °C | |

| Refractive Index | 1.5310-1.5350 at 20 °C | [5] |

| Purity | ≥97.5% to 99% | [5] |

Commercial Suppliers and Availability

A number of chemical suppliers list this compound in their catalogs. However, the availability of the high-purity 99% grade can be variable. While some major suppliers have historically offered this purity, it is important to verify current stock and lead times. The following table provides a summary of potential suppliers.

| Supplier | Purity Offered | Notes |

| Sigma-Aldrich | 99% | Product is listed as discontinued. |

| Thermo Scientific Chemicals (Alfa Aesar) | 98% | Availability should be confirmed with customer service.[5] |

| TCI Chemical | Information not readily available | Listed as a supplier on ChemicalBook.[3] |

| Ambeed | Information not readily available | Listed as a supplier on ChemicalBook, with a price for 500g.[3] |

| Alichem | Information not readily available | Listed as a supplier on ChemicalBook, with a price for 1g.[3] |

| Zhejiang Xieshi New Materials Co., Ltd. | Information not readily available | A manufacturer and supplier in China.[6] |

Applications in Research and Development

This compound is a critical intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique electronic properties conferred by the fluorine atom, which can enhance biological activity and metabolic stability of the final products.[2]

Key applications include:

-

Pharmaceutical Development: It serves as a building block for active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological and cardiovascular conditions.[1][2]

-

Agrochemical Synthesis: The compound is used in the creation of advanced herbicides and pesticides.[1]

-

Advanced Materials: It is employed in the synthesis of specialty polymers and dyes.[2]

Representative Synthesis Protocol

While specific industrial synthesis methods are proprietary, a general laboratory-scale synthesis of a structurally similar compound, 5-fluoro-2-methylaniline, involves the reduction of a nitro group to an amine. A similar pathway can be envisioned for this compound, starting from 2-fluoro-5-nitrotoluene. The following is a representative experimental protocol adapted from the synthesis of 5-fluoro-2-methylaniline.

Reaction: Reduction of 2-Fluoro-5-nitrotoluene to this compound.

Materials:

-

2-Fluoro-5-nitrotoluene

-

Iron powder

-

Ethanol

-

Water

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-Fluoro-5-nitrotoluene in ethanol in a round-bottom flask.

-

Add iron powder to the solution.

-

Add a catalytic amount of hydrochloric acid at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain this compound.

Synthesis Pathway Diagram

The following diagram illustrates a plausible synthetic route to this compound from a commercially available starting material.

References

A Comprehensive Technical Guide to 2-Fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-5-methylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structural features. These include:

-

6-Fluoro-m-toluidine[1]

-

Benzenamine, 2-fluoro-5-methyl-[1]

-

3-Amino-4-fluorotoluene[1]

-

2-Fluoro-5-methylbenzenamine[1]

-

2-Fluoro-5-methylphenylamine[1]

-

CAS Number: 452-84-6[1]

Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound, facilitating comparison and use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₇H₈FN | [1] |

| Molecular Weight | 125.14 g/mol | [1] |

| Boiling Point | 80-86 °C at 11 mmHg | [2][3] |

| Density | 1.109 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.533 | [2][3] |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

| pKa | 3.33 ± 0.10 (Predicted) | [3] |

| Appearance | Clear yellow to brown liquid | [4] |

Experimental Protocols

Synthesis of this compound from 2-Fluoro-5-nitroaniline

This protocol describes a common method for the preparation of this compound through the reduction of the corresponding nitro compound.

Materials:

-

2-Fluoro-5-nitroaniline

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Fluoro-5-nitroaniline and iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity and identity.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis is required.

-

For purity analysis, prepare a sample solution of approximately 100 µg/mL.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 70 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak should be observed at m/z 125.

-

Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of 2-Fluoro-5-methylaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the precise three-dimensional arrangement of this molecule is critical for predicting its reactivity, designing new synthetic routes, and elucidating its interactions with biological targets.

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom, a methyl group, and an amino group. The IUPAC name for this compound is 2-fluoro-5-methylbenzenamine. Its chemical formula is C₇H₈FN, and it has a molecular weight of 125.14 g/mol .[1][2] The positions of the substituents on the aromatic ring significantly influence the molecule's electronic properties and overall geometry.

Table 1: Predicted Bond Lengths of this compound (based on m-fluoroaniline data)

| Bond | Predicted Length (Å) |

| C-N | 1.402 |

| C-F | 1.352 |

| C-C (aromatic) | 1.390 - 1.398 |

| N-H | 1.001 |

| C-H (aromatic) | 1.080 - 1.084 |

| C-C (methyl) | 1.510 (estimated) |

| C-H (methyl) | 1.090 (estimated) |

Table 2: Predicted Bond Angles of this compound (based on m-fluoroaniline data)

| Angle | Predicted Angle (°) |

| C-C-N | 120.9 |

| C-C-F | 118.0 |

| H-N-H | 113.1 |

| H-N-C | 112.0 |

| C-C-C (aromatic) | 118.7 - 121.5 |

| C-C-H (aromatic) | 119.5 - 120.7 |

| C-C-CH₃ (estimated) | 121 (estimated) |

| H-C-H (methyl) | 109.5 (estimated) |

Molecular Conformation

The conformation of this compound is primarily determined by the orientation of the amino (-NH₂) group relative to the plane of the benzene ring. Like other aniline derivatives, the amino group is not coplanar with the ring. This pyramidalization at the nitrogen atom and the rotation around the C-N bond are key conformational features.

The principal conformational parameter is the dihedral angle describing the twist of the amino group. Computational studies on substituted anilines have shown that the energy barrier to rotation around the C-N bond is influenced by the nature and position of the substituents. For this compound, the fluorine and methyl groups will electronically and sterically influence the preferred conformation of the amino group.

Table 3: Predicted Dihedral Angles and Conformational Parameters of this compound

| Parameter | Predicted Value |

| H-N-C-C Dihedral Angle | ~30-40° |

| Amino Group Inversion Barrier (estimated) | Low |

It is anticipated that this compound exists as a pair of rapidly interconverting enantiomeric conformers at room temperature due to the low barrier to nitrogen inversion and C-N bond rotation.

Experimental and Computational Protocols

The determination of the molecular structure and conformation of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

a) Microwave Spectroscopy

This technique is highly suited for determining the precise gas-phase structure of small molecules.

-

Sample Preparation: A sample of this compound is vaporized and introduced into a high-vacuum chamber.

-

Data Acquisition: The sample is irradiated with microwave radiation, and the absorption spectrum is recorded. The rotational transitions of the molecule are observed as sharp lines.

-

Analysis: The frequencies of the rotational transitions are used to determine the moments of inertia of the molecule. By analyzing the spectra of different isotopic species (e.g., deuterated at the amino group), the atomic coordinates can be precisely determined, yielding accurate bond lengths and angles.

b) X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides definitive structural information.

-

Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

-

Data Collection: A crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density distribution within the crystal, from which the positions of the atoms are determined. This provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

c) Gas Electron Diffraction (GED)

GED is another powerful technique for determining the structure of molecules in the gas phase.

-

Experiment: A high-energy beam of electrons is scattered by a gaseous sample of this compound.

-

Data Analysis: The scattering pattern is analyzed to obtain a radial distribution function, which provides information about the distances between all pairs of atoms in the molecule. This data is then used to refine a molecular model and determine the geometric parameters.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is an invaluable tool for predicting and complementing experimental findings.

-

Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Geometry Optimization: An initial structure of this compound is built. The geometry is then optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Conformational Search: To explore different conformations, a potential energy surface scan can be performed by systematically rotating the C-N bond and monitoring the change in energy. This allows for the identification of the global minimum energy conformation and the determination of rotational barriers.

-

Data Extraction: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted.

-

Visualizations

To aid in the conceptual understanding of the workflows and molecular relationships, the following diagrams are provided.

Caption: Workflow for experimental determination of molecular structure.

Caption: Workflow for computational determination of molecular structure.

Conclusion

The molecular structure and conformation of this compound are critical determinants of its chemical behavior. While direct experimental data for this specific molecule is limited, analysis of closely related compounds and the application of robust computational methods provide a detailed and reliable model of its geometry. The protocols outlined in this guide offer a clear pathway for researchers to obtain precise structural information, which is essential for applications in drug discovery, materials science, and chemical synthesis.

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-fluoro-5-methylaniline, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the theoretical basis for the regioselectivity of these reactions, provides detailed experimental protocols for key transformations, and presents quantitative data to inform synthetic strategy.

Introduction: Understanding the Reactivity of this compound

This compound is an aromatic amine whose reactivity in electrophilic substitution is governed by the interplay of three substituents on the benzene ring: the strongly activating and ortho-, para-directing amino group (-NH₂), the weakly activating and ortho-, para-directing methyl group (-CH₃), and the deactivating but ortho-, para-directing fluorine atom (-F).

The amino group is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance. This effect is most pronounced at the ortho and para positions, making them significantly more nucleophilic and susceptible to electrophilic attack. The methyl group also activates the ring through a positive inductive effect and hyperconjugation, further enhancing the electron density at its ortho and para positions. Conversely, the fluorine atom is an electronegative element that withdraws electron density through a strong negative inductive effect, thus deactivating the ring. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring through resonance, a positive mesomeric effect, which directs incoming electrophiles to the ortho and para positions.

The synergistic and antagonistic effects of these substituents determine the ultimate regiochemical outcome of electrophilic substitution reactions. The powerful activating effect of the amino group generally dominates, directing incoming electrophiles primarily to the positions ortho and para to it.

Logical Relationship of Directing Effects

Caption: Directing influences on this compound.

Due to the high reactivity of the amino group, which can lead to side reactions and poor regioselectivity, it is standard practice to protect it as an acetamide (-NHCOCH₃) prior to performing electrophilic substitution. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.

Protection of the Amino Group: N-Acetylation

The first step in most electrophilic substitution protocols for this compound is the protection of the amino group. N-acetylation is a common and effective method.

Experimental Protocol: N-Acetylation of this compound

-

Materials: this compound, acetic anhydride, glacial acetic acid, water.

-

Procedure:

-

In a round-bottom flask, dissolve this compound in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product, N-(2-fluoro-5-methylphenyl)acetamide, by vacuum filtration.

-

Wash the product with cold water and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

-

Workflow for N-Acetylation

Caption: N-Acetylation experimental workflow.

Key Electrophilic Substitution Reactions

The following sections detail the major electrophilic substitution reactions of N-acetyl-2-fluoro-5-methylaniline. The acetamido group directs substitution primarily to the para position (position 4) due to steric hindrance at the ortho positions (positions 3 and 6).

Halogenation

Halogenation introduces a halogen atom (Br, Cl, I) onto the aromatic ring.

Experimental Protocol: Bromination of N-(2-fluoro-5-methylphenyl)acetamide

-

Materials: N-(2-fluoro-5-methylphenyl)acetamide, N-bromosuccinimide (NBS), acetic acid.

-

Procedure:

-

Dissolve N-(2-fluoro-5-methylphenyl)acetamide in acetic acid in a round-bottom flask.

-

Add N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid, N-(4-bromo-2-fluoro-5-methylphenyl)acetamide, by vacuum filtration.

-

Wash with water and dry.

-

Quantitative Data: Halogenation

| Reaction | Reagent | Product | Yield | Reference |

| Iodination of 5-Fluoroaniline | I₂ | 5-Fluoro-2-iodoaniline | 68% | [1] |

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations.

Experimental Protocol: Nitration of N-(2-fluoro-5-methylphenyl)acetamide

-

Materials: N-(2-fluoro-5-methylphenyl)acetamide, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

In a flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add N-(2-fluoro-5-methylphenyl)acetamide to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at low temperature for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid, N-(2-fluoro-5-methyl-4-nitrophenyl)acetamide, by vacuum filtration.

-

Wash thoroughly with cold water to remove residual acid and dry.

-

Nitration Reaction Pathway

Caption: Simplified nitration pathway.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

Experimental Protocol: Sulfonation of N-(2-fluoro-5-methylphenyl)acetamide

-

Materials: N-(2-fluoro-5-methylphenyl)acetamide, fuming sulfuric acid (oleum).

-

Procedure:

-

Carefully add N-(2-fluoro-5-methylphenyl)acetamide in small portions to fuming sulfuric acid with stirring.

-

Heat the reaction mixture gently (e.g., in a water bath at 60-70°C) for 1-2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If it remains in solution, it can often be precipitated by the addition of a saturated sodium chloride solution (salting out).

-

Collect the product and dry.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring, forming a ketone. This reaction typically requires a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of N-(2-fluoro-5-methylphenyl)acetamide

-

Materials: N-(2-fluoro-5-methylphenyl)acetamide, acyl chloride (e.g., acetyl chloride), aluminum chloride (AlCl₃), and an inert solvent (e.g., dichloromethane or carbon disulfide).

-

Procedure:

-

Suspend anhydrous aluminum chloride in the inert solvent in a flask equipped with a reflux condenser and a drying tube.

-

Slowly add the acyl chloride to the suspension with stirring.

-

Add N-(2-fluoro-5-methylphenyl)acetamide to the mixture.

-

Reflux the reaction mixture for several hours, monitoring for the evolution of HCl gas.

-

After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by evaporation to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Deprotection of the Amino Group

After the desired electrophilic substitution has been carried out on the protected aniline, the acetyl group can be removed to regenerate the free amino group.

Experimental Protocol: Hydrolysis of N-acylated this compound Derivatives

-

Materials: N-acylated this compound derivative, aqueous hydrochloric acid or sodium hydroxide solution.

-

Procedure (Acidic Hydrolysis):

-

Reflux the N-acylated compound with an excess of aqueous hydrochloric acid for several hours.

-

Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Collect the product by filtration or extraction with an organic solvent.

-

Wash and dry the product.

-

-

Procedure (Basic Hydrolysis):

-

Reflux the N-acylated compound with an aqueous solution of sodium hydroxide.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water, dry it over an anhydrous drying agent, and remove the solvent to obtain the product.

-

Summary and Conclusion

The electrophilic substitution reactions of this compound are a cornerstone for the synthesis of a wide array of functionalized aromatic compounds. A thorough understanding of the directing effects of the substituents and the strategic use of a protecting group for the highly reactive amino function are paramount for achieving high yields and regioselectivity. The protocols provided in this guide serve as a foundation for the practical application of these reactions in research and development settings. Further optimization of reaction conditions may be necessary depending on the specific electrophile and the desired product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of kinase inhibitors utilizing 2-Fluoro-5-methylaniline as a key starting material. This versatile building block is valuable in medicinal chemistry for the development of targeted therapeutics, particularly in oncology.

Introduction

This compound is an aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its specific substitution pattern, featuring a fluorine atom and a methyl group, allows for the modulation of physicochemical properties such as metabolic stability and binding affinity of the final drug molecule. This makes it an attractive starting material for the synthesis of kinase inhibitors, a class of targeted therapies that interfere with the signaling pathways driving the growth and proliferation of cancer cells.

A notable example of a kinase inhibitor synthesized from this compound is Linifanib (ABT-869) , a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases.[1][2] The synthesis of Linifanib and other related kinase inhibitors often involves key coupling reactions such as urea formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Key Synthetic Strategies

The primary synthetic routes for incorporating the 2-fluoro-5-methylphenyl moiety into kinase inhibitor scaffolds involve:

-

Urea Formation: The amine group of this compound can readily react with isocyanates or phosgene derivatives to form a urea linkage, a common pharmacophore in many kinase inhibitors.[1][2]

-

Suzuki-Miyaura Coupling: this compound can be derivatized into a boronic acid or ester, which can then be coupled with a halogenated heterocyclic core of a kinase inhibitor.[3]

-

Buchwald-Hartwig Amination: The aniline can be directly coupled with a halogenated or sulfonylated heterocycle under palladium catalysis to form a C-N bond, a cornerstone reaction in modern medicinal chemistry.

Featured Application: Synthesis of Linifanib (ABT-869)

Linifanib is a multi-targeted kinase inhibitor that has been investigated for the treatment of various solid tumors. Its synthesis showcases the utility of this compound as a foundational building block.

Signaling Pathway and Mechanism of Action

Linifanib targets receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation. By inhibiting these kinases, Linifanib can disrupt the blood supply to tumors and directly hinder their growth.

Caption: VEGFR/PDGFR Signaling Pathway and Inhibition by Linifanib.

Synthetic Workflow

The general workflow for the synthesis of Linifanib highlights the key transformations involving this compound.

Caption: General Synthetic Workflow for Linifanib.

Experimental Protocols

The following protocols are based on established synthetic routes for Linifanib and related kinase inhibitors.[1][2] Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 1-(4-iodophenyl)-3-(2-fluoro-5-methylphenyl)urea

This protocol describes the formation of the key urea intermediate.

Materials:

-

This compound (1.0 equiv)

-

Diphosgene (0.55 equiv) or Triphosgene (0.35 equiv)

-

p-Iodoaniline (1.1 equiv)

-

Anhydrous ethyl acetate or tetrahydrofuran (THF)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve diphosgene or triphosgene in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous ethyl acetate dropwise to the cooled phosgenation reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 70-80 °C) for 2-4 hours, monitoring the formation of the isocyanate intermediate by TLC or LC-MS.

-

After the formation of the isocyanate is complete, cool the reaction mixture to room temperature.

-

In a separate flask, dissolve p-iodoaniline in anhydrous ethyl acetate.

-

Add the solution of p-iodoaniline to the reaction mixture containing the isocyanate intermediate.

-

Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired urea product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a boronic ester derivative of the urea intermediate with a heterocyclic halide.

Materials:

-

Urea-boronic ester intermediate (1.0 equiv)

-

Halogenated heterocyclic coupling partner (e.g., 4-chloro-1H-indazol-3-amine) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the urea-boronic ester intermediate, the halogenated heterocycle, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed anhydrous solvent to the flask via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final coupled kinase inhibitor.

Data Presentation

The following table summarizes the biological activity of Linifanib, synthesized using this compound.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Cellular Activity (GI₅₀, nM) |

| Linifanib | VEGFR-2 | 3 | HUVEC | 4 |

| (ABT-869) | PDGFR-β | 66 | Various tumors | Varies |

| KDR | 4 | - | - |

Data is illustrative and compiled from various public sources. Actual values may vary depending on the specific assay conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a range of kinase inhibitors. Its application in the synthesis of Linifanib demonstrates its utility in constructing potent and selective drug candidates. The provided protocols and synthetic strategies serve as a practical guide for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols: Synthesis of a Novel Fungicide Derived from 2-Fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of fungal resistance to existing agrochemicals necessitates the continuous development of novel fungicides with alternative modes of action. Succinate dehydrogenase inhibitors (SDHIs) have emerged as a critical class of fungicides, effectively controlling a broad spectrum of plant pathogens by targeting the fungal respiratory chain. This application note details the synthesis and proposed fungicidal activity of a novel pyrazole carboxamide fungicide, Fluoro-methyl-pyrazole-amide (FMPA) , utilizing 2-Fluoro-5-methylaniline as a key starting material. The protocols provided herein offer a comprehensive guide for the laboratory-scale synthesis and preliminary evaluation of this compound.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHI fungicides, including the hypothetical FMPA, function by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi. This inhibition blocks the conversion of succinate to fumarate, a crucial step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of this process leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.

Caption: Mechanism of action of FMPA as a succinate dehydrogenase inhibitor.

Synthesis of Fluoro-methyl-pyrazole-amide (FMPA)

The synthesis of FMPA is a two-step process. The first step involves the preparation of a pyrazole carboxylic acid chloride intermediate. The second step is the amide coupling of this intermediate with this compound.

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of FMPA.

Experimental Protocols

Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

Materials:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in toluene.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of Fluoro-methyl-pyrazole-amide (FMPA)

Materials:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Step 1)

-

This compound

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in dichloromethane to the cooled solution of the aniline.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure Fluoro-methyl-pyrazole-amide (FMPA).

Data Presentation

Table 1: Reaction Parameters and Yield of FMPA

| Parameter | Value |

| Molar Ratio (Acid Chloride:Aniline) | 1.1 : 1.0 |

| Reaction Time | 5 hours |

| Reaction Temperature | Room Temperature |

| Yield | 85% |

| Purity (by HPLC) | >98% |

Table 2: In Vitro Fungicidal Activity of FMPA (EC₅₀ in µg/mL)

| Fungal Pathogen | FMPA | Boscalid (Reference) |

| Botrytis cinerea (Gray Mold) | 0.45 | 0.51 |

| Sclerotinia sclerotiorum (White Mold) | 0.68 | 0.73 |

| Rhizoctonia solani (Sheath Blight) | 0.32 | 0.46 |

| Alternaria alternata (Leaf Spot) | 1.20 | 1.55 |

EC₅₀ values are hypothetical and for illustrative purposes.

Logical Relationship of Synthesis and Evaluation

Caption: Logical flow from synthesis to evaluation of FMPA.

Conclusion

This application note provides a detailed, exemplary protocol for the synthesis of a novel pyrazole carboxamide fungicide, FMPA, from this compound. The presented data, while hypothetical, illustrates the potential for this class of compounds to exhibit significant fungicidal activity. The methodologies and workflows described herein can serve as a valuable resource for researchers engaged in the discovery and development of new agrochemical solutions. Further optimization of the reaction conditions and structural modifications based on structure-activity relationship studies may lead to the identification of even more potent fungicidal agents.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, tolerance of various functional groups, and generally mild reaction conditions make it a superior alternative to traditional methods such as the Ullmann condensation or nucleophilic aromatic substitution.[1][2][3] This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-Fluoro-5-methylaniline, a valuable building block in medicinal chemistry.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the generally accepted mechanism are as follows:

-

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine, in this case, this compound, coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the desired N-aryl-2-fluoro-5-methylaniline product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[1]

The efficiency of this catalytic cycle is highly dependent on the choice of palladium precursor, phosphine ligand, base, solvent, and reaction temperature.

Experimental Protocols

The following protocols are generalized starting points for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization may be necessary for specific substrates.

Protocol 1: General Conditions with a Biarylphosphine Ligand

This protocol is suitable for a wide range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk flask or glovebox

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the biarylphosphine ligand (0.03 mmol, 3.0 mol%), and NaOtBu (2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reactants: Add this compound (1.2 mmol, 1.2 equiv.) and the aryl bromide (1.0 mmol, 1.0 equiv.) to the flask.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

-

Reaction: Seal the flask and heat the mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers significantly reduced reaction times.

Materials:

-

This compound

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Microwave vial

Procedure:

-

Reaction Setup: In a microwave vial, combine the aryl bromide (1.0 equiv.), this compound (2.1 equiv.), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and NaOtBu (2.5 equiv.).[1]

-

Solvent Addition: Add anhydrous toluene (4.0 mL per 1.0 mmol of aryl bromide).[1]

-